N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine
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Overview
Description
N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoyl group attached to an L-alanine backbone, with three long-chain acryloyloxyundecyl groups extending from the benzoyl ring. These structural characteristics make it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine typically involves multiple steps. One common method starts with the preparation of 3,4,5-tris((11-hydroxyundecyl)oxy)benzoic acid. This intermediate is synthesized by reacting 3,4,5-trihydroxybenzoic acid with 11-bromo-1-undecanol in the presence of a base such as potassium hydroxide. The resulting product is then esterified with acryloyl chloride to introduce the acryloyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The acryloyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The acryloyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the acryloyloxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acryloyloxy groups can yield epoxides, while reduction of the benzoyl group can produce benzyl derivatives.
Scientific Research Applications
N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as liquid crystals and nanoporous polymers
Mechanism of Action
The mechanism of action of N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine involves its interaction with specific molecular targets and pathways. The acryloyloxy groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This compound may also interact with cell membranes, affecting their permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris((11-hydroxyundecyl)oxy)benzoic acid: A precursor in the synthesis of N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine.
3,4,5-Tris((11-methacryloyloxy)undecyl)oxy)benzoic acid: Similar in structure but with methacryloyloxy groups instead of acryloyloxy groups.
Uniqueness
This compound is unique due to its combination of acryloyloxy groups and an L-alanine backbone. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
301167-82-8 |
---|---|
Molecular Formula |
C52H83NO12 |
Molecular Weight |
914.2 g/mol |
IUPAC Name |
(2S)-2-[[3,4,5-tris(11-prop-2-enoyloxyundecoxy)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C52H83NO12/c1-5-47(54)62-37-31-25-19-13-8-11-17-23-29-35-60-45-41-44(51(57)53-43(4)52(58)59)42-46(61-36-30-24-18-12-9-14-20-26-32-38-63-48(55)6-2)50(45)65-40-34-28-22-16-10-15-21-27-33-39-64-49(56)7-3/h5-7,41-43H,1-3,8-40H2,4H3,(H,53,57)(H,58,59)/t43-/m0/s1 |
InChI Key |
PZEUBUPAKBSMTI-QLKFWGTOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C(=C1)OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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